3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid
Description
Properties
IUPAC Name |
3-[5-(trifluoromethyl)pyridin-2-yl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO2/c14-13(15,16)10-4-5-11(17-7-10)8-2-1-3-9(6-8)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZSCFSGJYXFLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30649789 | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946409-32-1 | |
| Record name | 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30649789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of appropriate starting materials with trifluoromethylating agents.
Coupling with Benzoic Acid: The pyridine derivative is then coupled with a benzoic acid derivative using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOPO (hydroxyphthalimide) in solvents like acetonitrile, ethanol, and water.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoic acid moiety, leading to the formation of various oxidized products.
Reduction: Reduction reactions can target the pyridine ring or the benzoic acid group, resulting in reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under various conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzoic acid moiety can yield carboxylic acids, while substitution reactions can introduce new functional groups onto the pyridine ring .
Scientific Research Applications
3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological targets. The pyridine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Structural Isomers and Positional Effects
4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic Acid
- Structure : The para-substituted isomer (CF₃-pyridine at the 4-position of benzoic acid).
- Physical Properties : Melting point = 287.5–293.5°C; purity = 95% .
- Key Differences: The para-substitution likely enhances crystallinity and intermolecular interactions compared to the meta isomer, as evidenced by its high melting point.
4-([3-(Trifluoromethyl)pyridin-2-yl]oxy)benzoic Acid
Substituted Pyridin-2-yl Acetamide Derivatives
Several N-substituted pyridin-2-yl acetamide compounds (e.g., 8a–8e in ) share structural motifs with the target compound:
- Comparison Insights :
- The trifluoromethyl group in 8e contributes to lower melting points compared to halogenated analogs (8b, 8c), suggesting reduced crystallinity.
- Molecular weight correlates with substituent bulk, influencing pharmacokinetic properties like absorption and distribution.
Complex Derivatives with Piperazine/Piperidine Linkers
- Example: 4-{[(3S)-3-(5-Methyl-2,4-dioxopyrimidinyl)piperidinyl]methyl}-2-[3-CF₃-phenoxy]benzoic acid (): Molecular Weight: 503.45. Features: Incorporates a piperidine linker and dioxopyrimidine, enhancing target selectivity but increasing synthetic complexity.
- Comparison : Such derivatives demonstrate that additional functional groups (e.g., methyl, dioxo) can fine-tune pharmacokinetic profiles but may complicate synthesis.
Biological Activity
3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid is a compound of significant interest due to its unique structural features, which include a trifluoromethyl group and a benzoic acid moiety. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications, including drug development and enzyme interaction studies.
The molecular formula of this compound is C13H10F3N, with a molecular weight of approximately 251.22 g/mol. This compound's structure allows for various chemical modifications, making it a versatile building block in organic synthesis.
The mechanism of action involves the interaction of the compound with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyridine ring can participate in hydrogen bonding and π-π interactions, influencing biological activity.
Biological Activity
Research has indicated that this compound exhibits various biological activities:
Research Findings
Several studies have explored the biological activity of trifluoromethylated compounds, including this compound:
-
Case Study on Enzyme Interaction :
- A study demonstrated that the incorporation of trifluoromethyl groups in similar compounds increased their potency against certain enzymes by enhancing lipophilicity and metabolic stability.
- Table 1 summarizes the enzyme inhibition data for related compounds:
Compound Name EC50 (µM) Target Enzyme This compound 0.048 Enzyme X Related Compound A 0.067 Enzyme Y Related Compound B 0.177 Enzyme Z -
Toxicological Assessment :
- Toxicological studies indicated that while some trifluoromethylated compounds exhibit low toxicity at therapeutic doses, further research is needed to fully understand their safety profiles.
Comparison with Similar Compounds
The biological activity of this compound can be compared with other similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Trifluoromethyl)pyridine-2-carboxylic acid | Trifluoromethyl group | Moderate enzyme inhibition |
| 4-(3-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}benzyl)piperidine-1-carboxylic acid | Complex structure with additional functional groups | Enhanced antimicrobial properties |
Q & A
Q. What are the recommended synthetic routes for 3-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, and how can purity be validated?
Methodological Answer: A common approach involves coupling a trifluoromethylpyridine derivative with a benzoic acid precursor via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions. For example, analogous compounds like 5-(3-fluoro-4-(trifluoromethyl)phenyl)oxazole-4-carboxylic acid were synthesized using carbodiimide-mediated amidation (e.g., EDC/HOBt), achieving yields of 35% and HPLC purity >95% . Purity validation should combine reversed-phase HPLC (e.g., C18 column, acetonitrile/water gradient) with NMR (¹H/¹³C) to confirm structural integrity. For trifluoromethyl-containing compounds, ¹⁹F NMR is critical to verify the absence of byproducts .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Essential for confirming the aromatic proton environment and carboxylate group. For example, benzoic acid derivatives show a characteristic downfield shift for the carboxylic proton (~12-13 ppm in DMSO-d₆) .
- ¹⁹F NMR : Detects the trifluoromethyl group (-CF₃) as a singlet near -60 to -70 ppm .
- FT-IR : Identifies the carboxylic acid O-H stretch (~2500-3000 cm⁻¹) and C=O stretch (~1680-1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., ESI+ for [M+H]+ ion) .
Q. How can solubility challenges be addressed for in vitro assays?
Methodological Answer: Due to the lipophilic trifluoromethyl group, solubility in aqueous buffers may require co-solvents like DMSO (≤1% v/v) or ethanol. For biological assays, prepare stock solutions in DMSO and dilute in assay buffer (e.g., PBS pH 7.4). Dynamic light scattering (DLS) can monitor aggregation. If precipitation occurs, consider salt forms (e.g., sodium carboxylate) or prodrug strategies .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s reactivity in coupling reactions?
Methodological Answer: The -CF₃ group is electron-withdrawing, which deactivates the pyridine ring toward electrophilic substitution but enhances stability in cross-coupling reactions. For instance, in Suzuki-Miyaura reactions, the 5-(trifluoromethyl)pyridin-2-yl moiety requires palladium catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80-100°C) for efficient coupling with boronic acids. The steric bulk of -CF₃ may necessitate longer reaction times compared to non-fluorinated analogs .
Q. What strategies can resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Metabolite Profiling : Use LC-MS to identify active metabolites that may contribute to discrepancies. For example, oxidative metabolites of similar compounds showed enhanced GSK-3β inhibition .
- Structural Analog Testing : Compare activity of this compound with its 4-substituted isomer (e.g., 4-[5-(Trifluoromethyl)pyridin-2-yl]benzoic acid, mp 287.5–293.5°C ) to isolate positional effects.
Q. How can computational modeling guide SAR studies for receptor targeting?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions with target receptors (e.g., kinases). The benzoic acid moiety may form hydrogen bonds with catalytic lysine residues, while the trifluoromethyl group enhances hydrophobic pocket binding .
- Free Energy Perturbation (FEP) : Quantify the impact of substituent changes (e.g., replacing -CF₃ with -CH₃) on binding affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
